3-Bromo-1-isopropyl-5-(trifluoromethyl)pyridin-2(1H)-one
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Overview
Description
3-Bromo-1-isopropyl-5-(trifluoromethyl)pyridin-2(1H)-one is a synthetic organic compound belonging to the pyridinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-isopropyl-5-(trifluoromethyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common method might include:
Bromination: Introduction of the bromine atom to the pyridinone ring.
Isopropylation: Addition of the isopropyl group.
Trifluoromethylation: Incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reactions.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-isopropyl-5-(trifluoromethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of functional groups.
Substitution: Replacement of bromine or other groups with different substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as nucleophiles for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a pyridinone derivative with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3-Bromo-1-isopropyl-5-(trifluoromethyl)pyridin-2(1H)-one exerts its effects would involve interactions with molecular targets such as enzymes or receptors. The specific pathways would depend on its application, whether in a biological system or a chemical process.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-isopropyl-5-methylpyridin-2(1H)-one: Similar structure but without the trifluoromethyl group.
3-Bromo-1-isopropyl-5-(trifluoromethyl)benzene: Similar functional groups but different core structure.
Uniqueness
The presence of the trifluoromethyl group in 3-Bromo-1-isopropyl-5-(trifluoromethyl)pyridin-2(1H)-one can impart unique chemical properties such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-bromo-1-propan-2-yl-5-(trifluoromethyl)pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3NO/c1-5(2)14-4-6(9(11,12)13)3-7(10)8(14)15/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDPZMKSKVHXJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=C(C1=O)Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682420 |
Source
|
Record name | 3-Bromo-1-(propan-2-yl)-5-(trifluoromethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215205-40-5 |
Source
|
Record name | 3-Bromo-1-(1-methylethyl)-5-(trifluoromethyl)-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-1-(propan-2-yl)-5-(trifluoromethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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